
2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. It has been widely used in scientific research to study the mechanism of action of opioids and to develop new treatments for opioid addiction.
Mechanism of Action
2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide acts as a competitive antagonist of the mu, delta, and kappa opioid receptors. It binds to the receptors and blocks the effects of opioids, including pain relief, euphoria, and addiction. This compound has been shown to be more selective for the mu opioid receptor than other opioid receptor antagonists, such as naloxone and naltrexone.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to block the effects of opioids on pain perception, reward, and addiction. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. It has been shown to have anxiolytic effects and to reduce anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the mu, delta, and kappa opioid receptors. It is also more selective for the mu opioid receptor than other opioid receptor antagonists, such as naloxone and naltrexone. This compound is also stable and easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents. This compound also has a short half-life and requires frequent dosing in animal studies.
Future Directions
There are several future directions for the use of 2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide in scientific research. This compound could be used to develop new treatments for opioid addiction, such as medication-assisted therapy. This compound could also be used to study the effects of opioids on pain perception, reward, and addiction in human subjects. This compound could be used to study the effects of opioids on the immune system and to develop new treatments for inflammatory diseases. This compound could also be used to study the effects of opioids on anxiety-like behaviors in animal models.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials for the synthesis of this compound are 4-fluoroacetophenone and methyl 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate. The first step involves the reaction of 4-fluoroacetophenone with sodium hydride and methyl iodide to form 4-fluoroacetophenone methyl ether. The second step involves the reaction of methyl 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate with lithium aluminum hydride to form the intermediate alcohol. The final step involves the coupling of the intermediate alcohol with 4-fluoroacetophenone methyl ether using palladium on carbon as a catalyst to yield this compound.
Scientific Research Applications
2-(4-Fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-YL)acetamide has been widely used in scientific research to study the mechanism of action of opioids and to develop new treatments for opioid addiction. It has been shown to be a potent and selective antagonist of the mu, delta, and kappa opioid receptors. This compound has been used to study the effects of opioids on the central nervous system, including pain perception, reward, and addiction. It has also been used to develop new treatments for opioid addiction, such as medication-assisted therapy.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-13-2-9-19-18(10-13)17-8-7-16(12-20(17)24-19)23-21(25)11-14-3-5-15(22)6-4-14/h2-6,9-10,16,24H,7-8,11-12H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVPPLLVAQWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC(C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

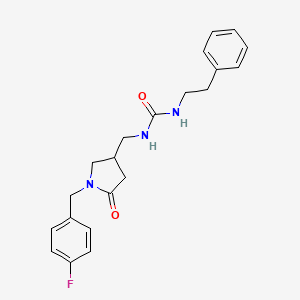
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
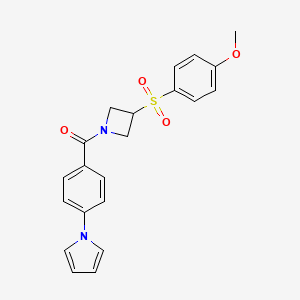
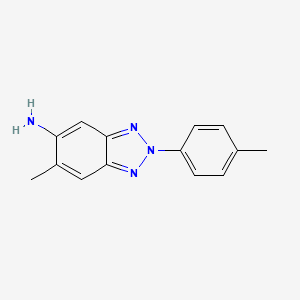
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

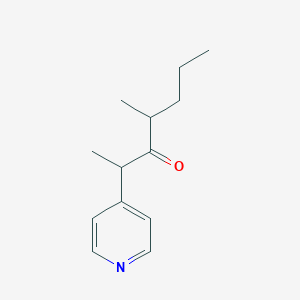
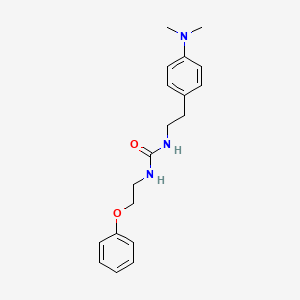

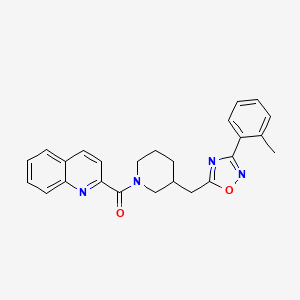
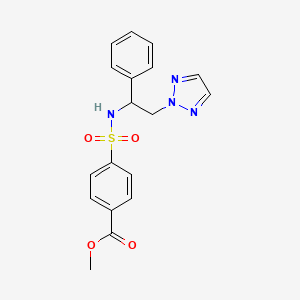
![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)
